(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
説明
特性
IUPAC Name |
3-benzyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S/c20-19(21,22)15-8-4-7-14(11-15)9-10-17-25-26-16(23-24-18(26)27-17)12-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDLKYWRJHWXIP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. Research indicates that compounds in this class can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiadiazole derivatives demonstrate potent activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, (E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated for its cytotoxic effects against human cancer cell lines such as MDA-MB-231 and HEK293T. The results indicated that this compound exhibits IC50 values lower than those of standard chemotherapeutics like cisplatin .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives are particularly noteworthy. Several studies have reported that these compounds can effectively reduce seizure activity in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels . Notably, (E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown significant efficacy in reducing seizures in models such as the maximal electroshock (MES) test.
Anti-inflammatory and Antioxidant Activities
In addition to antimicrobial and anticancer effects, 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Furthermore, their antioxidant activities contribute to their therapeutic potential by mitigating oxidative stress-related damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring can significantly influence their pharmacological profiles. For example:
- Substituents on the benzyl group : Different substitutions can enhance or diminish activity.
- Trifluoromethyl group : This moiety often increases lipophilicity and bioavailability.
The SAR studies indicate that specific functional groups are essential for enhancing potency against targeted diseases .
Synthesis and Evaluation
A study synthesized various derivatives of 1,3,4-thiadiazole and evaluated their biological activities through in vitro assays. Compounds were tested for antibacterial and anticancer activities against a panel of microbial strains and cancer cell lines. The results showed that modifications leading to increased electron-withdrawing groups improved efficacy .
Clinical Implications
Clinical trials involving similar thiadiazole derivatives suggest potential applications in treating epilepsy and certain cancers. The favorable safety profile observed in preclinical studies supports further investigation into clinical settings .
類似化合物との比較
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Adamantane vs. Benzyl : Adamantane substituents (e.g., compound in ) enhance steric bulk and hydrophobic interactions, improving COX-1/2 inhibition. Benzyl groups may offer similar hydrophobicity but with greater conformational flexibility.
- Trifluoromethyl Styryl vs. Phenyl : The trifluoromethylstyryl group in the target compound likely improves membrane permeability compared to simple phenyl substituents (e.g., ). The (E)-configuration may further enhance binding specificity via rigid spatial arrangement.
- Antimicrobial Activity : Bromophenyl and dimethoxyphenyl substituents () show potent antimicrobial effects, suggesting that electron-withdrawing groups (e.g., -CF₃) at position 6 could similarly disrupt microbial enzyme function.
Physicochemical and Structural Properties
Table 2: Physicochemical Comparison
Key Observations:
Anti-Inflammatory Potential
Triazolothiadiazoles with fluorophenyl and methoxyphenyl substituents () inhibit pro-inflammatory cytokines (e.g., TNF-α) via p38 MAP kinase inhibition. The target compound’s trifluoromethylstyryl group may enhance binding to the hydrophobic pocket of p38 MAPK, as seen in virtual screening hits ().
Antimicrobial Activity
Compounds with halogenated aryl groups (e.g., 3-bromophenyl in ) show MIC values as low as 6.25 mg/L against E. coli. The target compound’s -CF₃ group, a strong electron-withdrawing substituent, could similarly disrupt bacterial cell wall synthesis.
Electronic Properties
Density functional theory (DFT) studies () reveal that substituents like -CF₃ lower LUMO energy levels, enhancing electron transport capabilities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and related analogs?
The synthesis typically involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives with carboxylic acids or their derivatives in the presence of phosphorus oxychloride (POCl₃). For example, the thiadiazole ring is formed by reacting 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids under reflux conditions in POCl₃ . Key steps include purification via recrystallization (e.g., ethanol-DMF mixtures) and characterization using melting points and elemental analysis .
Q. How is the stereochemical configuration (E/Z) of the styryl group confirmed in this compound?
The E-configuration is determined using NMR spectroscopy (e.g., coupling constants between vinylic protons) and single-crystal X-ray diffraction (SC-XRD). For instance, SC-XRD reveals dihedral angles between the triazolothiadiazole core and substituents, confirming planar alignment in the E-isomer .
Q. What spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Assigns proton environments (e.g., benzyl, styryl, trifluoromethyl groups) and confirms substitution patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=S, C-N stretches in the triazolothiadiazole core) .
- Mass Spectrometry (EIMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate biological activity?
Common assays include:
- Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .
- Anticancer : MTT assays for cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .
- Anti-inflammatory : Inhibition of COX-2 or p38 MAP kinase in enzymatic assays .
Advanced Research Questions
Q. How do substituents on the triazolothiadiazole core influence bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial potency by increasing lipophilicity and membrane penetration. Conversely, bulky substituents (e.g., adamantyl) improve metabolic stability but may reduce solubility . For example, 6-adamantyl derivatives exhibit enhanced antiproliferative activity against MCF-7 cells .
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., serum content, incubation time) or cell line heterogeneity. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., Western blotting for target validation) are recommended .
Q. What computational methods support the design of analogs with improved selectivity?
- Molecular Docking : Predicts binding modes to targets like p38 MAP kinase, identifying key interactions (e.g., hydrogen bonds with Thr106 or hydrophobic contacts with the trifluoromethyl group) .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with activity to prioritize synthetic targets .
Q. How does crystal packing affect the compound’s physicochemical properties?
SC-XRD reveals intermolecular interactions (e.g., C–H⋯π, C–H⋯N) that influence solubility and stability. For example, planar triazolothiadiazole cores form π-stacked columns, reducing aqueous solubility but enhancing thermal stability .
Q. What metabolic stability challenges are associated with this scaffold?
Triazolothiadiazoles are prone to hepatic oxidation (e.g., CYP3A4-mediated degradation of benzyl groups). Strategies include introducing fluorine atoms or rigidifying the structure (e.g., styryl groups) to block metabolic hotspots .
Q. How can synthetic yields be optimized for scale-up?
- Reagent Optimization : Using excess POCl₃ (≥3 equiv.) improves cyclization efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves regioisomeric byproducts .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
